1-Butyl-4-vinylcyclohexane
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Overview
Description
1-Butyl-4-vinylcyclohexane: is an organic compound with the molecular formula C18H32 It is a derivative of cyclohexane, where a butyl group and a vinyl group are attached to the cyclohexane ring in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-vinylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with butyl and vinyl groups under controlled conditions. The reaction typically requires a catalyst, such as palladium or platinum , to facilitate the addition of the butyl and vinyl groups to the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-vinylcyclohexane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The butyl and vinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Catalysts like or can be employed for the reduction reactions.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed:
Epoxides: Formed from the oxidation of the vinyl group.
Saturated derivatives: Formed from the reduction of the vinyl group.
Substituted cyclohexanes: Formed from substitution reactions.
Scientific Research Applications
Chemistry: 1-Butyl-4-vinylcyclohexane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: drug discovery and development . Researchers are exploring its use in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins . Its vinyl group allows for polymerization reactions, leading to the formation of materials with desirable properties .
Mechanism of Action
The mechanism of action of 1-Butyl-4-vinylcyclohexane involves its ability to undergo various chemical reactions due to the presence of the butyl and vinyl groups. These groups can participate in electrophilic addition , nucleophilic substitution , and radical reactions , allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the nature of the reaction and the conditions employed .
Comparison with Similar Compounds
- trans-1-Butyl-4-ethyl-cyclohexane
- trans-1-Butyl-4-methyl-cyclohexane
- trans-1-Butyl-4-phenyl-cyclohexane
Uniqueness: 1-Butyl-4-vinylcyclohexane is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other similar compounds. The vinyl group allows for polymerization and oxidation reactions that are not possible with compounds lacking this functional group .
Properties
IUPAC Name |
1-butyl-4-ethenylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-3-5-6-12-9-7-11(4-2)8-10-12/h4,11-12H,2-3,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTKBPJZRODSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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